4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Scientific Research Applications
Antioxidant and Glucosidase Inhibitory Potential : Benzimidazoles containing piperazine structures, similar to 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, have been synthesized and shown to possess significant antioxidant activities and α-glucosidase inhibitory potential, suggesting their utility in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Corrosion Inhibition : Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied as effective corrosion inhibitors for mild steel in acidic environments. This highlights their potential in industrial applications for corrosion control (Chen et al., 2021).
Butyrylcholinesterase Inhibitors : Thiazolylhydrazone derivatives containing 4-ethylpiperazine show promising inhibitory effects on butyrylcholinesterase, an enzyme involved in neurodegenerative diseases, suggesting potential applications in the treatment of such conditions (Işık et al., 2022).
Anticancer Activity : Isoquinolines with 4-methylpiperazin-1-yl structures have been evaluated for anticancer activity, indicating potential in cancer therapy (Konovalenko et al., 2022).
Antibacterial and Antifungal Activities : Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (El-Shenawy, 2017).
Anticonvulsant Activity : Hybrid molecules derived from piperazine structures have been synthesized and displayed broad-spectrum anticonvulsant activity, suggesting their use in treating epilepsy (Kamiński et al., 2015).
Tuberculostatic Activity : Compounds derived from piperazine and nitro-ethene showed tuberculostatic activity, indicating potential applications in the treatment of tuberculosis (Foks et al., 2005).
Enzyme Inhibitory Properties : 2-Phenylquinoline derivatives have been synthesized and identified as inhibitors of cholesterol esterase, an enzyme involved in lipid metabolism, highlighting their potential in managing cholesterol levels (Muscia et al., 2014).
Catechol Oxidase Models : Unsymmetrical dicopper(II) complexes with piperazine structures have been studied as models for type 3 copper proteins, useful in understanding enzymatic oxidation processes (Merkel et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These kinases play a crucial role in cell cycle regulation and cancer cell growth .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in cancer cell proliferation and growth .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and cancer cell growth . By inhibiting the activity of specific kinases, these compounds can disrupt the normal progression of the cell cycle, leading to a decrease in cancer cell proliferation .
Result of Action
Similar compounds have been shown to have antitumor activity, demonstrating significant effects in cancer models . These effects are likely due to the compound’s ability to inhibit the activity of specific kinases, leading to a decrease in cancer cell proliferation .
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-22-12-14-23(15-13-22)19-17-10-6-7-11-18(17)24(16-8-4-3-5-9-16)21(26)20(19)25(27)28/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOAQLKBOGOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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